molecular formula C12H10N2O4S2 B14077249 5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone CAS No. 331261-31-5

5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone

Cat. No.: B14077249
CAS No.: 331261-31-5
M. Wt: 310.4 g/mol
InChI Key: YURJBHNNFYBRBM-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with a methoxy-nitrophenyl substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-2-thioxo-4-thiazolidinone. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and solvent-free synthesis have been employed to enhance reaction efficiency, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division, leading to its antimicrobial and anticancer effects . Additionally, it can modulate signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- stands out due to its unique substituent pattern, which enhances its biological activity and specificity. The presence of the methoxy-nitrophenyl group contributes to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

CAS No.

331261-31-5

Molecular Formula

C12H10N2O4S2

Molecular Weight

310.4 g/mol

IUPAC Name

5-[(2-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2O4S2/c1-13-11(15)10(20-12(13)19)6-7-5-8(14(16)17)3-4-9(7)18-2/h3-6H,1-2H3

InChI Key

YURJBHNNFYBRBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S

Origin of Product

United States

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